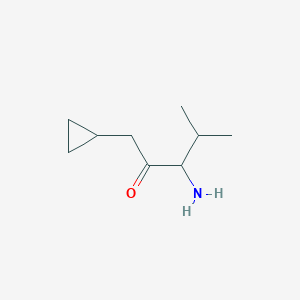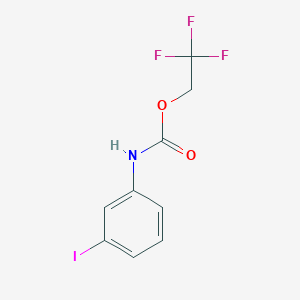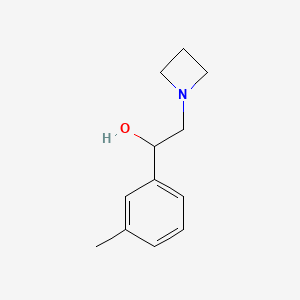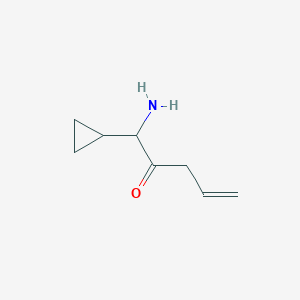
3-(2,2-Difluorocyclohexyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,2-Difluorocyclohexyl)propan-1-amine is a chemical compound with the molecular formula C₉H₁₇F₂N and a molecular weight of 177.23 g/mol . This compound is characterized by the presence of a cyclohexyl ring substituted with two fluorine atoms and a propan-1-amine group. It is primarily used for research purposes in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Difluorocyclohexyl)propan-1-amine typically involves the following steps:
Cyclohexane Derivatization: The starting material, cyclohexane, undergoes fluorination to introduce the two fluorine atoms at the 2,2-positions.
Chain Extension: The fluorinated cyclohexane is then subjected to a chain extension reaction to introduce the propan-1-amine group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,2-Difluorocyclohexyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sodium hydride (NaH) and various nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce new functional groups in place of the fluorine atoms.
Applications De Recherche Scientifique
3-(2,2-Difluorocyclohexyl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(2,2-Difluorocyclohexyl)propan-1-amine involves its interaction with specific molecular targets. The fluorine atoms and the amine group play crucial roles in its binding affinity and reactivity. The exact pathways and targets are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2,2-Difluorocyclopropyl)propan-1-amine: This compound has a similar structure but with a cyclopropyl ring instead of a cyclohexyl ring.
3-(2,2-Difluorocyclohexyl)propan-1-amine hydrochloride: This is the hydrochloride salt form of the compound.
Uniqueness
This compound is unique due to its specific substitution pattern on the cyclohexyl ring and the presence of the propan-1-amine group
Propriétés
Formule moléculaire |
C9H17F2N |
|---|---|
Poids moléculaire |
177.23 g/mol |
Nom IUPAC |
3-(2,2-difluorocyclohexyl)propan-1-amine |
InChI |
InChI=1S/C9H17F2N/c10-9(11)6-2-1-4-8(9)5-3-7-12/h8H,1-7,12H2 |
Clé InChI |
SHFDGQWBNXQVNH-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(C1)CCCN)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(Hydroxymethyl)pyrrolidin-1-YL]pyrimidine-5-carbaldehyde](/img/structure/B13167569.png)

![tert-butyl N-{1-[4-(methylamino)butanoyl]piperidin-4-yl}carbamate](/img/structure/B13167577.png)





![1-[1-(Methylamino)cyclobutyl]propan-1-one](/img/structure/B13167639.png)

![3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-4,4,4-trifluoro-3-hydroxybutanoic acid](/img/structure/B13167654.png)
![({[3-(Bromomethyl)-4-methylpentyl]oxy}methyl)benzene](/img/structure/B13167655.png)


